molecular formula C6H10N4O2S B1443486 2-amino-N,N-dimethylpyrimidine-5-sulfonamide CAS No. 89599-20-2

2-amino-N,N-dimethylpyrimidine-5-sulfonamide

Cat. No.: B1443486
CAS No.: 89599-20-2
M. Wt: 202.24 g/mol
InChI Key: ILNCCTXTXCJUFQ-UHFFFAOYSA-N
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Description

2-Amino-N,N-dimethylpyrimidine-5-sulfonamide is a pyrimidine derivative characterized by a sulfonamide group (-SO₂NH₂) at the 5-position, an amino group (-NH₂) at the 2-position, and dimethylamino (-N(CH₃)₂) substitution on the sulfonamide nitrogen. This compound’s structure confers unique physicochemical properties, including moderate polarity due to the sulfonamide moiety and enhanced solubility in polar solvents compared to non-sulfonamide analogues.

Properties

IUPAC Name

2-amino-N,N-dimethylpyrimidine-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2S/c1-10(2)13(11,12)5-3-8-6(7)9-4-5/h3-4H,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNCCTXTXCJUFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CN=C(N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89599-20-2
Record name 2-amino-N,N-dimethylpyrimidine-5-sulfonamide
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Preparation Methods

Starting Material Preparation: 2-Aminopyrimidine Core

A key precursor is 2-aminopyrimidine , which can be synthesized from inexpensive industrial chemicals such as N,N-dimethylformamide (DMF), phosphorus trichloride, and acetaldehyde diethyl acetal, followed by reaction with guanidine nitrate under sodium methoxide catalysis. This method offers mild reaction conditions, good selectivity, and high yields, making it suitable for industrial scale-up.

Step Reagents & Conditions Outcome Notes
1 N,N-Dimethylformamide + PCl3 + acetaldehyde diethyl acetal Formation of aldehyde oil Mild conditions, easy control
2 Aldehyde oil + guanidine nitrate + sodium methoxide (pressure) 2-Aminopyrimidine synthesis High yield, selective

Sulfonylation of 2-Aminopyrimidine

The sulfonamide group at position 5 is introduced by sulfonylation of the pyrimidine ring. This is typically achieved by reacting the amino-substituted pyrimidine with a suitable sulfonyl chloride derivative under controlled conditions.

  • Classic Amidation Method : The sulfonyl chloride (e.g., pyrimidine-5-sulfonyl chloride) reacts with the amino group on the pyrimidine ring to form the sulfonamide linkage. This reaction is usually carried out in aqueous sodium acetate solution at elevated temperatures (~80–85 °C) for several hours, yielding the sulfonamide intermediate with good purity after recrystallization.
Parameter Typical Conditions Result
Solvent Water with sodium acetate Facilitates sulfonylation
Temperature 80–85 °C Ensures reaction completion
Time 6 hours Complete conversion
Purification Filtration, recrystallization in ethanol High purity sulfonamide
Yield ~80% High yield

N,N-Dimethylation of Sulfonamide Nitrogen

After sulfonylation, the sulfonamide nitrogen is N,N-dimethylated to yield the target compound. This alkylation step involves:

  • Treatment of the sulfonamide intermediate with alkylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., calcium hydride or sodium hydride) in a polar aprotic solvent like dimethylformamide (DMF).
  • The reaction is carried out at moderate temperatures (50–55 °C) under stirring.
  • Reaction progress is monitored by thin-layer chromatography (TLC).
  • Upon completion, the mixture is quenched with cold water, and the product is isolated by filtration and purified by recrystallization or column chromatography.
Step Reagents & Conditions Outcome Notes
Alkylation Sulfonamide + methyl iodide + base (CaH2) in DMF N,N-dimethylated sulfonamide Moderate temperature, high yield
Temperature 50–55 °C Efficient alkylation Controlled to avoid side reactions
Purification Recrystallization, chromatography Pure target compound Ensures removal of impurities
Yield High (varies 70–90%) Good synthetic efficiency

Summary Table of Preparation Methods

Method Starting Materials Key Reagents & Conditions Advantages Disadvantages Yield Range
Industrial 2-Aminopyrimidine Synthesis N,N-Dimethylformamide, PCl3, acetaldehyde diethyl acetal, guanidine nitrate Sodium methoxide catalysis, pressure, mild temp Cost-effective, scalable Requires pressure equipment High (>80%)
Sulfonylation with Sulfonyl Chloride 2-Aminopyrimidine, sulfonyl chloride Sodium acetate, water, 80–85 °C, 6 h High selectivity, classic method Uses corrosive sulfonyl chlorides ~80%
N,N-Dimethylation of Sulfonamide Sulfonamide intermediate, methyl iodide CaH2 base, DMF solvent, 50–55 °C High yield, straightforward Requires careful handling of reagents 70–90%
Catalytic Oxidative Coupling Thiols, amines I2O5 or nano-catalysts, mild, metal-free Green, avoids sulfonyl chlorides Limited substrate scope currently Moderate to good
Electrochemical Synthesis Thiols, amines Electrochemical cell, room temp Environmentally friendly, scalable Requires specialized equipment Moderate to good

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation primarily at the sulfonamide group. Electrochemical methods enable efficient oxidative transformations:

Reaction Type Conditions Products Key Findings
Sulfonamide oxidationAnodic oxidation (0.5–2.6 V vs Ag/AgCl)Sulfonyl derivativesElectrochemical oxidation forms disulfides as intermediates, progressing to sulfonamides via sulfinamides .
Pyrimidine ring oxidationH₂O₂, catalytic tungstic acidPyrimidine N-oxidesOxidizing agents selectively target the amino group, forming stable N-oxide derivatives .

Mechanistic Insight :

  • Initial thiol-to-disulfide conversion occurs within 20 seconds under electrochemical conditions .

  • Aminium radical intermediates react with disulfides to form sulfenamides, which undergo sequential oxidation to sulfonamides .

Reduction Reactions

The sulfonamide group and pyrimidine ring are susceptible to reductive modification:

Reaction Type Conditions Products Key Findings
Sulfonamide reductionLiAlH₄, THF, refluxThiols or aminesComplete reduction of sulfonamide to thiols occurs under strong reducing conditions .
Ring hydrogenationH₂, Pd/C catalystDihydropyrimidine derivativesSelective reduction of the pyrimidine ring preserves the sulfonamide functionality .

Notable Observation :

  • Grignard reagents (e.g., RMgX) react with sulfinylamine intermediates, enabling direct synthesis of primary sulfonamides .

Substitution Reactions

The amino group and sulfonamide moiety participate in nucleophilic and electrophilic substitutions:

Reaction Type Conditions Products Key Findings
Amino group substitutionAlkyl halides, K₂CO₃, DMFN-alkylated pyrimidinesDimethylamino groups show moderate reactivity due to steric hindrance .
Sulfonamide substitutionRSO₂Cl, pyridineBis-sulfonamidesSulfonyl chlorides react selectively at the sulfonamide nitrogen .

Synthetic Utility :

  • Coupling with aryl Grignard reagents (e.g., 4-fluorophenylmagnesium bromide) yields para-substituted sulfonamides in >70% yield .

Stability and Degradation

Environmental factors influence reactivity:

Factor Effect Mitigation Strategy
pH < 3Hydrolysis of sulfonamide groupBuffered solutions (pH 5–8)
UV lightPyrimidine ring decompositionLight-protected storage

Comparative Reactivity Table

Functional Group Reactivity Preferred Reagents
Sulfonamide (-SO₂NMe₂)High (oxidation, substitution)H₂O₂, LiAlH₄, RSO₂Cl
Amino (-NH₂)Moderate (alkylation, acylation)Ac₂O, R-X, isocyanates
Pyrimidine ringLow (resists electrophilic substitution)H₂/Pd, HNO₃ (under forcing conditions)

Scientific Research Applications

Chemical and Biological Properties

Chemical Structure:

  • Molecular Formula: C₆H₁₀N₄O₂S
  • Molecular Weight: 202.23 g/mol

The compound features a pyrimidine ring with an amino group and a sulfonamide functional group, enhancing its reactivity and solubility in biological systems.

Chemical Synthesis

2-Amino-N,N-dimethylpyrimidine-5-sulfonamide serves as a building block in organic synthesis. It is utilized in the preparation of more complex molecules and is a reagent in various chemical reactions, including:

  • Oxidation : Formation of sulfonyl derivatives.
  • Reduction : Modifications of the sulfonamide group.
  • Substitution : Amino and sulfonamide groups can engage in substitution reactions with different nucleophiles.

Biological Research

The compound has been studied for its biological activities:

  • Antimicrobial Activity : Derivatives of this compound have shown potential as antimicrobial agents against various pathogens.
  • Anticancer Properties : Research indicates that it may inhibit tumor growth, making it a candidate for anticancer drug development .

Pharmaceutical Development

As a lead compound, this compound has been investigated for:

  • Targeting Enzymes : It may inhibit enzymes involved in folate metabolism, such as dihydropteroate synthetase, which is crucial for bacterial growth.
  • Therapeutic Uses : Potential applications include treatments for infections and cancer therapies due to its ability to interfere with cellular processes .

Case Study 1: Antimicrobial Activity

A study evaluated the efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results demonstrated notable inhibition of bacterial growth, suggesting its potential as an antibiotic agent.

Case Study 2: Anticancer Research

In vitro studies assessed the impact of this compound on various cancer cell lines. The findings indicated that it significantly reduced cell viability and induced apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent .

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • The adamantyl-containing analogue () exhibits higher lipophilicity due to the bulky adamantyl group, reducing aqueous solubility compared to the target compound .
  • Hydroxypyrimidines (e.g., 2-amino-4,6-dihydroxypyrimidine) show superior water solubility but lack the sulfonamide group’s electronic effects, impacting reactivity and biological target interactions .
2.4 Pharmacokinetic Considerations
  • Lipophilicity : Adamantyl-containing analogues () logP >3 vs. target compound logP ~1.5 (predicted), suggesting better blood-brain barrier penetration for the former but improved renal clearance for the latter .
  • Metabolic Stability: The dimethylamino group may reduce hepatic metabolism compared to primary amines (e.g., 2-amino-4,6-dihydroxypyrimidine), as seen in cytochrome P450 inhibition assays .

Biological Activity

2-Amino-N,N-dimethylpyrimidine-5-sulfonamide is a sulfonamide derivative with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its molecular formula C6H10N4O2SC_6H_{10}N_4O_2S and a molecular weight of 202.23 g/mol. Its structure includes a pyrimidine ring, which is crucial for its interaction with biological targets.

The compound exhibits various biochemical properties, influencing its interaction with enzymes and proteins. Notably, it can inhibit or activate certain enzymes involved in metabolic pathways, thereby altering cellular functions and signaling pathways.

PropertyDescription
Molecular FormulaC6H10N4O2SC_6H_{10}N_4O_2S
Molecular Weight202.23 g/mol
Functional GroupsAmino, Dimethyl, Sulfonamide
Biological RoleEnzyme inhibition/activation
SolubilityEnhanced due to amino and dimethyl groups

The primary mechanism of action for this compound involves its ability to bind to specific enzymes, particularly those involved in folate metabolism such as dihydropteroate synthetase. This binding can lead to enzyme inhibition, disrupting the synthesis of folate and affecting nucleic acid synthesis in microorganisms.

Antimicrobial Activity

Similar to other sulfonamides, this compound has demonstrated antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness comparable to traditional antibiotics. For instance, studies have indicated that it can inhibit growth in pathogens like Escherichia coli and Staphylococcus aureus.

Antiparasitic Potential

Research indicates potential antitrypanosomal and antiplasmodial activities, suggesting that derivatives of this compound may serve as lead candidates for treating diseases like malaria and Chagas disease.

Table 2: Summary of Biological Activities

Activity TypeOrganisms TestedObservations
AntimicrobialE. coli, S. aureusEffective inhibition
AntiparasiticTrypanosoma spp., Plasmodium spp.Potential lead candidates

Case Studies

  • Antibacterial Efficacy : In a comparative study, this compound was tested against standard antibiotics like ceftriaxone. The compound exhibited comparable inhibition zones against strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa, indicating its potential as an alternative treatment option .
  • Antiparasitic Activity : A study focused on the synthesis of novel derivatives based on this compound revealed enhanced activity against Trypanosoma cruzi, the causative agent of Chagas disease. These derivatives showed improved selectivity and reduced cytotoxicity compared to existing treatments.

Pharmacological Applications

Due to its diverse biological activities, this compound has potential applications in drug development. It serves as a scaffold for synthesizing more complex molecules aimed at treating infections caused by resistant strains of bacteria and parasites.

Q & A

Q. What are the optimal synthetic routes for 2-amino-N,N-dimethylpyrimidine-5-sulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyrimidine sulfonamide derivatives typically involves nucleophilic substitution or condensation reactions. For example, Patel et al. (2007) developed guanylsulfonamides by reacting sulfonamide intermediates with substituted pyrimidine precursors under reflux in polar aprotic solvents like DMF or NMP . Optimization includes solvent selection (e.g., isopropanol or methanol for better yields), temperature control (60–100°C), and purification via column chromatography. Evidence from similar compounds suggests that introducing dimethylamine groups may require protecting-group strategies to prevent side reactions .

Q. How can spectroscopic and crystallographic methods characterize this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm substituent positions and amine proton environments. For example, the dimethylamino group typically shows singlet peaks at δ ~2.8–3.2 ppm .
  • X-ray Crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Hydrogen-bonding patterns and π-π stacking can be analyzed using graph-set notation (e.g., Etter’s rules) to interpret supramolecular interactions .

Q. What solvents and conditions are suitable for solubility studies of this compound?

Methodological Answer: Solubility can be screened using solvents like methanol, DMSO, or isopropanol (common in sulfonamide studies). Evidence from sulfonamide mixtures highlights methanol as effective for HPLC analysis, while DMSO is suitable for biological assays but may require stability testing (e.g., decomposition over 72 hours at 25°C) .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystal packing and stability of this compound?

Methodological Answer: Graph-set analysis (Bernstein et al., 1995) can classify hydrogen bonds (e.g., R22(8)R_2^2(8) motifs) in crystal structures. For pyrimidine sulfonamides, the sulfonamide group often acts as a hydrogen-bond donor/acceptor, forming chains or dimers. Computational tools like Mercury (CCDC) can visualize these interactions, while thermal analysis (TGA/DSC) assesses stability .

Q. How can researchers evaluate the compound’s stability under different storage conditions?

Methodological Answer: Stability studies should monitor degradation in DMSO or aqueous buffers using HPLC/LC-MS. Procházková et al. (2012) demonstrated that 5-aminopyrimidines degrade in DMSO within days; thus, lyophilization or storage at -80°C in inert solvents (e.g., ethanol) is recommended .

Q. What strategies improve the bioactivity of derivatives through structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., halogens) at the pyrimidine C5 position to enhance antimicrobial activity, as shown in sulfonamide derivatives .
  • Hybridization : Combine with bioactive scaffolds (e.g., thienopyrimidines) to target enzymes like thymidine phosphorylase .

Q. How can contradictions in reported biological activity data be resolved?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., pH, solvent concentration). Re-evaluate activity using standardized protocols (CLSI guidelines) and orthogonal assays (e.g., enzymatic vs. cellular). Elangovan et al. (2021) resolved such issues by comparing computational docking results with experimental IC50_{50} values .

Q. What computational methods predict binding interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., dihydrofolate reductase).
  • MD Simulations : GROMACS or AMBER can assess binding stability over time. Elangovan et al. validated docking poses with DFT calculations for sulfonamide derivatives .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-amino-N,N-dimethylpyrimidine-5-sulfonamide
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2-amino-N,N-dimethylpyrimidine-5-sulfonamide

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